molecular formula C17H12Cl2N2O2 B2744231 methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-12-1

methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B2744231
CAS RN: 318256-12-1
M. Wt: 347.2
InChI Key: AGTVVKPZONUBMZ-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (MCPP) is a synthetic compound with a wide range of applications in scientific research. It is a pyrazole derivative, a type of organic compound that is composed of a five-membered ring with two nitrogen atoms and three carbon atoms. MCPP is used in a variety of laboratory experiments, ranging from biochemical studies to physiological studies. MCPP is a popular choice for researchers due to its low toxicity and ease of synthesis.

Scientific Research Applications

Insecticidal Activity

Research demonstrates the stereochemical basis for the insecticidal activity of derivatives of pyrazoline, including the synthesis of compounds related to methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. These compounds have been evaluated for their effectiveness against pests like American cockroaches and house flies, highlighting the significance of stereochemistry in enhancing insecticidal properties (Hasan et al., 1996).

Synthesis and Structural Analysis

A one-pot synthesis method for derivatives of the compound demonstrates a green approach, producing pyrano pyrimidine carboxylate derivatives with good yields. This highlights the advancements in synthetic methodologies that are more environmentally friendly and efficient (Yadav et al., 2021).

Antimicrobial and Anticancer Properties

Several studies have synthesized novel pyrazole derivatives from the compound, evaluating their potential as antimicrobial and anticancer agents. Some derivatives have shown higher anticancer activity compared to reference drugs, indicating their potential in medical research for developing new treatments (Hafez et al., 2016).

Corrosion Inhibition

Derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. The studies reveal significant inhibition efficiency, suggesting potential industrial applications in protecting metals from corrosion (Yadav et al., 2015).

properties

IUPAC Name

methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(11-5-7-12(18)8-6-11)21(20-15)14-4-2-3-13(19)9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTVVKPZONUBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

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